molecular formula C17H23N5O2 B6953611 N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Cat. No.: B6953611
M. Wt: 329.4 g/mol
InChI Key: UXUXIHVQXGCFGY-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring substituted with a pyrrolidine group and an oxazole moiety

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-11(16-12(2)21-24-13(16)3)10-18-17(23)14-6-7-15(20-19-14)22-8-4-5-9-22/h6-7,11H,4-5,8-10H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUXIHVQXGCFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)CNC(=O)C2=NN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multi-step organic reactions

    Oxazole Ring Formation: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction involving 3,5-dimethyl-4-nitro-2-oxazoline with a suitable nucleophile can yield the desired oxazole ring.

    Pyridazine Core Formation: The pyridazine ring is often constructed via the condensation of hydrazine derivatives with diketones or other suitable carbonyl compounds. This step may require heating and the use of catalysts to facilitate the reaction.

    Introduction of Pyrrolidine Group: The final step involves the nucleophilic substitution of the pyridazine ring with a pyrrolidine derivative. This reaction can be carried out under mild conditions using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridazine or oxazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s structural properties can be leveraged in the design of novel materials with specific electronic or optical characteristics.

    Biological Studies: Researchers can use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s binding to these targets can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

Uniqueness

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is unique due to its combination of a pyridazine ring with an oxazole and pyrrolidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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